3,3-Diethylthietane
Description
Structure
3D Structure
Properties
CAS No. |
32919-72-5 |
|---|---|
Molecular Formula |
C7H14S |
Molecular Weight |
130.25 g/mol |
IUPAC Name |
3,3-diethylthietane |
InChI |
InChI=1S/C7H14S/c1-3-7(4-2)5-8-6-7/h3-6H2,1-2H3 |
InChI Key |
FZOOOYGWDMQRNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CSC1)CC |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 Diethylthietane and Its Derivatives
Direct Synthesis Approaches for 3,3-Diethylthietane
Direct synthesis focuses on building the this compound core from acyclic or different cyclic precursors.
Nucleophilic substitution reactions are a cornerstone of thietane (B1214591) synthesis, involving the formation of two carbon-sulfur bonds to complete the cyclic structure. beilstein-journals.orgnih.gov These can be performed in a single step from a precursor containing two leaving groups (intermolecular) or in a cyclization step of a molecule containing both a nucleophile and a leaving group (intramolecular).
A traditional and straightforward route to thietanes involves the reaction of a 1,3-difunctionalized propane (B168953) derivative with a sulfide (B99878) nucleophile. nih.gov In the context of this compound, this would typically involve a starting material such as 2,2-diethyl-1,3-dihalopropane or 2,2-diethylpropane-1,3-diyl bis(sulfonate). The reaction with a sulfide source, most commonly sodium sulfide (Na₂S), leads to a double nucleophilic substitution to form the thietane ring. nih.gov The high dilution principle is often employed to favor the intramolecular cyclization over intermolecular polymerization.
General Reaction Scheme:
Precursor: 2,2-diethyl-1,3-dihalopropane (X = Cl, Br, I) or 2,2-diethyl-1,3-diol disulfonate (e.g., ditosylate, dimesylate)
Reagent: Sodium sulfide (Na₂S) or an equivalent sulfide donor
Process: The sulfide ion displaces the two leaving groups on the C1 and C3 positions of the propane chain, resulting in the formation of the this compound ring.
Intramolecular cyclization is another powerful strategy for synthesizing the thietane ring. beilstein-journals.orgnih.gov This method involves a precursor molecule that already contains the sulfur atom and a leaving group at the appropriate positions. For this compound, a suitable precursor would be a 3-halo-2,2-diethylpropan-1-thiol or its corresponding sulfonate ester. Treatment of this precursor with a base generates a thiolate anion, which then acts as an internal nucleophile, attacking the carbon bearing the leaving group to close the four-membered ring. nih.gov
General Reaction Scheme:
Precursor: 3-chloro-2,2-diethylpropan-1-thiol or 2,2-diethyl-3-mercaptopropyl tosylate
Reagent: A suitable base (e.g., sodium hydride, sodium hydroxide)
Process: The base deprotonates the thiol group to form a thiolate. This thiolate then undergoes an intramolecular S_N2 reaction, displacing the halide or tosylate leaving group to yield this compound.
Photochemical [2+2] cycloadditions, often referred to as thia-Paternò-Büchi reactions, provide an alternative route for constructing the thietane skeleton. nih.govresearchgate.net This reaction involves the photo-assisted cycloaddition of a thiocarbonyl compound (such as a thioketone or thioaldehyde) with an alkene. nih.gov The reaction is initiated by the photoexcitation of the thiocarbonyl compound to its triplet excited state, which then adds to the alkene to form the thietane ring. rsc.org
To synthesize this compound via this method, one could theoretically react 1,1-diethyl-ethene with thioformaldehyde (B1214467) or, alternatively, react diethylthioketone with ethene. The high reactivity and instability of many simple thiocarbonyl compounds can make this approach challenging. researchgate.netclockss.org However, it remains a powerful tool, especially for creating highly substituted or complex thietane derivatives. beilstein-journals.org
The synthesis of thietanes from smaller, three-membered thiirane (B1199164) (episulfide) rings is a well-established method. beilstein-journals.orgresearchgate.net This ring expansion involves the insertion of a carbon atom into the thiirane ring.
One common approach involves the reaction of a thiirane with dimethyloxosulfonium methylide, which is generated in situ from trimethyloxosulfonium iodide and a base like sodium hydride. rsc.org The methylide acts as a nucleophile, attacking one of the thiirane's carbon atoms and opening the ring. The resulting thiolate then undergoes an intramolecular displacement of the dimethyl sulfoxide (B87167) group to form the four-membered thietane ring. rsc.org To obtain this compound, this reaction would require 2,2-diethylthiirane as the starting material.
More advanced methods utilize rhodium carbenoids, generated from sulfonium (B1226848) acylmethylides, to induce an electrophilic ring expansion of thiiranes, providing a route to functionalized thietanes. acs.org
The pyrolysis of specific acyclic precursors can also lead to the formation of thietanes. One such method involves the pyrolysis of the sodium salt of a 1-thiocyanato-3-hydroxypropane. acs.org In this reaction, the alkoxide formed upon deprotonation of the hydroxyl group attacks the carbon of the thiocyanate (B1210189) group. This is followed by a rearrangement and cyclization process that yields the thietane ring.
A closely related and well-documented synthesis of this compound involves the reaction of the cyclic carbonate ester of 2,2-diethyl-1,3-propanediol (B89731) with potassium thiocyanate at high temperatures. acs.orgacs.org This reaction proceeds by nucleophilic attack of the thiocyanate ion on the carbonate, leading to a cascade that results in the formation of this compound with the extrusion of potassium cyanate (B1221674) and carbon dioxide. This method has been used to prepare this compound in a significant yield. acs.org
Synthesis of this compound via Cyclic Carbonate Pyrolysis
The following table summarizes the specific findings for the synthesis of this compound from its corresponding cyclic carbonate precursor. acs.org
| Starting Material | Reagent | Temperature (°C) | Product | Yield (%) | Boiling Point (°C) | Refractive Index (n²⁰D) |
| Cyclic carbonate of 2,2-diethyl-1,3-propanediol | Potassium thiocyanate | 190-195 | This compound | 43.8 | 170.5-173 | 1.4833 |
Intermolecular Cyclization Strategies
Ring Expansion Protocols from Thiiranes
Synthesis of Functionalized this compound Derivatives
The functionalization of the this compound core opens avenues to a variety of derivatives with potentially unique chemical and physical properties. Key transformations include oxidation of the sulfur atom, construction of spirocyclic systems, and the introduction of chirality.
Synthesis of this compound-1,1-Dioxide Derivatives
The oxidation of thietanes to their corresponding 1,1-dioxides (thietane sulfones) is a common and important transformation. While a specific documented synthesis for this compound-1,1-dioxide is not prevalent in readily available literature, a general and highly effective method for the oxidation of thietanes can be applied. This method involves the use of a tungstate (B81510) catalyst with hydrogen peroxide.
A well-established procedure for the synthesis of thietane 1,1-dioxide from thietane can be adapted for this compound. orgsyn.org The general process involves the oxidation of the thietane using 30% hydrogen peroxide in the presence of a tungstic acid catalyst. The reaction is typically carried out in a water/acetic acid solvent system at low temperatures (0–10 °C).
Reaction Scheme:
The crude product from such an oxidation can be purified by trituration with a suitable solvent like hot chloroform, followed by drying to yield the solid thietane 1,1-dioxide. orgsyn.org The physical state and melting point of the resulting this compound-1,1-dioxide would require experimental determination.
| Reactant | Reagents | Product | Yield | Reference |
| Thietane | H₂O₂, WO₃·H₂O, Acetic Acid | Thietane 1,1-dioxide | 88.7–93.7% | orgsyn.org |
| This compound | H₂O₂, WO₃·H₂O, Acetic Acid | This compound-1,1-dioxide | Not Reported | Adapted from orgsyn.org |
Preparation of Spiroannulated Thietane Structures
The synthesis of spiroannulated thietanes, which feature a spirocyclic carbon atom shared between the thietane ring and another ring system, is a field of growing interest. While no specific examples detailing the synthesis of spiroannulated structures directly from this compound were identified, general strategies for the synthesis of spiro-thietanes can be considered.
One common approach involves the reaction of a suitable cyclic precursor bearing two leaving groups with a sulfur nucleophile. For instance, the synthesis of 1,6-thiazaspiro[3.3]heptane derivatives has been achieved starting from 3,3-bis(bromomethyl)-1-tosylazetidine (B1527192) and sodium sulfide. researchgate.net This suggests a potential route to spiro-thietanes containing the 3,3-diethyl motif if a suitable cyclic ketone or a geminal dihalide precursor incorporating the diethyl groups could be synthesized.
Another potential strategy involves the [2+2] cycloaddition of a thioketone with an appropriate alkene. However, the synthesis and stability of the required thioketone precursor could be challenging.
A review of recent thietane syntheses highlights several methods for creating spiro-fused thietanes, often involving intramolecular cyclization or rearrangements, but none have been explicitly applied to a 3,3-diethyl substituted system. researchgate.net
Methodologies for Optically Active Thietane Frameworks
The development of synthetic routes to enantiomerically pure or enriched thietanes is crucial for applications in medicinal chemistry and materials science. There is a lack of specific literature describing the synthesis of optically active this compound. However, general strategies for obtaining chiral thietanes can be extrapolated.
One successful approach for synthesizing optically active thietanes involves starting from a chiral pool. For example, optically active thietane nucleosides have been synthesized from diethyl L-tartrate. researchgate.net This method relies on the stereochemistry of the starting material to control the stereochemistry of the final product.
Another strategy is the use of chiral catalysts for asymmetric synthesis. While not specifically applied to this compound, enzymatic kinetic resolution (EKR) has been successfully used to prepare optically active alcohols with other heterocyclic moieties, which could be precursors to chiral thietanes. mdpi.com
The synthesis of optically active 2- and 3-indolylglycine derivatives has been achieved through methods like Sonogashira coupling followed by cyclization, demonstrating that complex chiral structures can be built around heterocyclic cores. nih.gov These advanced synthetic methods could potentially be adapted for the asymmetric synthesis of this compound derivatives if a suitable prochiral precursor were available.
Chemical Reactivity and Transformation Pathways of 3,3 Diethylthietane
Ring-Opening Reactions of 3,3-Diethylthietane
The ring-opening reactions of this compound are diverse, leading to the formation of various functionalized sulfur compounds. These reactions can be broadly categorized based on the type of reagent and mechanism involved.
Nucleophilic attack on the thietane (B1214591) ring is a common transformation. In the case of this compound, the carbon atoms adjacent to the sulfur are sterically hindered by the two ethyl groups. This steric hindrance plays a significant role in the reaction mechanism. Strong nucleophiles will attack the less sterically hindered carbon atom of the thietane ring in an S(_N)2 fashion. libretexts.org For this compound, both α-carbons are equally substituted, so the reaction would proceed at either of these carbons.
The reaction with a strong nucleophile, such as a Grignard reagent or an organolithium compound, would lead to the cleavage of a carbon-sulfur bond, resulting in the formation of a thiol after workup. libretexts.org The high reactivity of these nucleophiles is necessary to overcome the stability of the cyclic ether. libretexts.org
| Nucleophile | Solvent | Product | Reaction Type |
| Grignard Reagents (R-MgX) | Diethyl ether, THF | 3-Ethyl-3-(R-thiomethyl)pentane | S(_N)2 Ring Opening |
| Organolithium (R-Li) | Diethyl ether, THF | 3-Ethyl-3-(R-thiomethyl)pentane | S(_N)2 Ring Opening |
| Sodium Hydrosulfide (NaSH) | Ethanol | 3-Ethylpentane-3-thiol | S(_N)2 Ring Opening |
Electrophilic activation of the thietane ring can also induce ring-opening. This typically involves the initial attack of an electrophile on the sulfur atom, which is the most nucleophilic center in the molecule. This forms a sulfonium (B1226848) ion intermediate, which is then susceptible to nucleophilic attack. Arynes, for instance, are highly electrophilic intermediates that can activate the thietane ring for subsequent nucleophilic attack, leading to structurally diverse thioethers. nih.govub.edu
In the presence of an electrophile and a nucleophile, this compound can undergo a three-component transformation to yield various thioethers. ub.edu The reaction proceeds under mild conditions and demonstrates broad applicability with various nucleophiles. ub.edu
| Electrophile | Nucleophile | Solvent | Product |
| Aryne | C, O, S, N, F-centered nucleophiles | Acetonitrile | Aryl 3-ethyl-3-(nucleophilomethyl)pentyl sulfide (B99878) |
Oxidative Transformations
The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. organic-chemistry.orgorganic-chemistry.orgacsgcipr.org The oxidation can be controlled to yield either the sulfoxide or the sulfone by choosing appropriate oxidizing agents and reaction conditions. acsgcipr.org For instance, milder oxidizing agents or careful control of stoichiometry favor the formation of the sulfoxide, while stronger oxidizing agents or excess reagent lead to the sulfone. acsgcipr.org Common oxidants include hydrogen peroxide, peroxy acids, and sodium periodate. organic-chemistry.orgjchemrev.com The resulting this compound-1,1-dioxide is a stable crystalline solid.
Reductive Transformations
Reductive cleavage of the thietane ring can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH(_4)). masterorganicchemistry.comnist.govcommonorganicchemistry.com This reaction typically results in the formation of a thiol. The hydride attacks one of the carbon atoms adjacent to the sulfur, leading to the opening of the ring and formation of a lithium thiol-aluminate intermediate, which upon acidic workup yields 3-ethylpentane-3-thiol. In some cases, complete reduction to the corresponding alkane can occur. nist.gov
| Reagent | Solvent | Product | Transformation Type |
| Hydrogen Peroxide (H(_2)O(_2)) | Acetic Acid | This compound-1-oxide / this compound-1,1-dioxide | Oxidation |
| m-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane | This compound-1,1-dioxide | Oxidation |
| Lithium Aluminum Hydride (LiAlH(_4)) | Diethyl ether, THF | 3-Ethylpentane-3-thiol | Reductive Ring Opening |
Transition metal complexes are effective catalysts for a variety of organic transformations, including the ring-opening of strained heterocycles. eie.grmdpi.com While specific examples for this compound are not extensively documented, the general principles of transition metal catalysis can be applied. eie.grmdpi.com Palladium and rhodium complexes, for instance, are known to catalyze cross-coupling reactions where the thietane can act as a sulfur source or a building block. eie.grmdpi.com
These reactions often proceed through an oxidative addition of the metal into a C-S bond of the thietane ring, forming a metallacyclic intermediate. This intermediate can then undergo various subsequent reactions, such as reductive elimination or insertion, to form new carbon-carbon or carbon-heteroatom bonds. eie.grmdpi.com
| Catalyst | Reagent | Solvent | Potential Product |
| Palladium(0) complexes | Aryl halide | Toluene (B28343), Dioxane | Aryl (3-ethyl-3-halopentyl)sulfide |
| Rhodium(I) complexes | Carbon monoxide | Benzene | 4,4-Diethyl-dihydrothiophen-2(3H)-one |
Photochemical reactions provide an alternative pathway for the ring-opening of thietanes. slideshare.nethepatochem.comrsc.orgtestbook.combyjus.com Upon absorption of light, the thietane molecule can be promoted to an excited state, which can then undergo ring cleavage to form radical intermediates. slideshare.netbyjus.com These radicals can then participate in a variety of subsequent reactions, including fragmentation, rearrangement, or addition to other molecules. slideshare.net
For example, photolysis of thietanes can lead to the formation of an alkene and a thiocarbonyl compound through a cycloreversion reaction. The specific products formed will depend on the substitution pattern of the thietane and the reaction conditions.
| Reaction Condition | Potential Products | Process Type |
| UV irradiation (λ > 250 nm) | 3-Ethyl-2-pentene + Thioformaldehyde (B1214467) | Photochemical Cycloreversion |
| Photosensitized Irradiation | Varies depending on sensitizer (B1316253) and reactants | Photosensitized Ring Opening |
The concept of regioselectivity is critical when considering the ring-opening of unsymmetrical thietanes. masterorganicchemistry.com Although this compound is a symmetrical molecule with respect to the two α-carbons, understanding regioselectivity provides insight into the factors governing thietane reactivity. In unsymmetrical thietanes, the site of nucleophilic or electrophilic attack is determined by a combination of steric and electronic effects. masterorganicchemistry.com
Generally, nucleophilic attack occurs at the less substituted carbon atom (steric control). masterorganicchemistry.com Conversely, in acid-catalyzed or electrophilic ring-opening reactions, the attack often occurs at the more substituted carbon atom, proceeding through a more stable carbocation-like transition state (electronic control). masterorganicchemistry.com
Photoirradiated Ring Opening Processes
Ring-Expansion Reactions Involving this compound
Ring-expansion reactions are a characteristic feature of thietanes, allowing for their conversion into larger, more stable heterocyclic systems. masterorganicchemistry.com These transformations are driven by the release of ring strain and can be initiated by various reagents, leading to five-, six-, or even seven-membered rings. masterorganicchemistry.com For this compound, these reactions would involve the cleavage of a carbon-sulfur bond followed by the incorporation of new atoms into the ring structure.
The expansion of the thietane ring can lead to the formation of larger sulfur-containing heterocycles such as thiolanes (five-membered) and thianes (six-membered). masterorganicchemistry.comatamanchemicals.com This process typically involves the reaction of the thietane sulfur atom with an external reagent to form an intermediate that subsequently rearranges.
One general pathway involves the formation of a sulfur ylide, an intermediate with adjacent positive and negative charges on the sulfur and an adjacent atom, respectively. This ylide can then undergo a sigmatropic rearrangement to produce a ring-expanded product. For instance, the reaction with carbenes, generated from diazo compounds, can lead to such ylides and subsequent ring expansion. atamanchemicals.com While specific studies detailing the reaction of this compound to form larger sulfur heterocycles are not extensively documented, the general mechanism suggests plausible pathways.
Table 1: Plausible Ring-Expansion Reactions of this compound This table is illustrative and based on general thietane reactivity.
| Reactant | Reagent/Conditions | Plausible Product(s) | Ring Size |
|---|
Insertion reactions are a key mechanism through which the ring expansion of thietanes occurs. epdf.pubsioc-journal.cn In these reactions, an atom or a group of atoms is inserted into one of the bonds of the thietane ring. A prominent example is the reaction of thietanes with carbenes or carbenoids. wikipedia.org
The reaction is believed to proceed via the initial nucleophilic attack of the sulfur atom on the electrophilic carbene, forming a sulfur ylide. atamanchemicals.com This ylide is often unstable and can undergo a rsc.orgbyjus.com-sigmatropic rearrangement, which involves a five-membered cyclic transition state, to yield a ring-expanded product. organic-chemistry.org In the case of this compound, the reaction with a carbene like that generated from diazomethane (B1218177) would be expected to form a five-membered thiolane ring. wikipedia.orgmasterorganicchemistry.comyoutube.com The bulky diethyl groups at the C3 position would likely influence the regioselectivity and stereochemistry of the rearrangement.
Another pathway for insertion involves the direct insertion of a carbene into a C-H bond, although ring expansion via ylide formation is more common for heterocycles. wikipedia.orgchemistryviews.orgrsc.org
Formation of Larger Sulfur Heterocycles
Desulfurization Reactions of this compound Derivatives
Desulfurization is the removal of the sulfur atom from the thietane ring. This reaction typically yields carbocyclic compounds, most notably cyclopropane (B1198618) derivatives. The reaction is often accomplished using reagents that have a high affinity for sulfur, such as tertiary phosphines like triphenylphosphine (B44618). atamanchemicals.comrsc.orgbyjus.com
The mechanism is thought to involve the nucleophilic attack of the phosphine (B1218219) on the sulfur atom, leading to the cleavage of a C-S bond and the formation of a betaine (B1666868) intermediate. This intermediate then cyclizes to expel a stable species, such as triphenylphosphine sulfide, resulting in the formation of a new carbon-carbon bond to close the three-membered ring. rsc.org Research on related compounds has shown that this desulfurization process can be sensitive to the steric bulk of substituents on the thietane ring. rsc.org Therefore, for a derivative of this compound, the steric hindrance from the two ethyl groups would be a critical factor in the reaction's feasibility and rate.
Table 2: General Desulfurization Reaction of a Thietane Derivative This table illustrates a general reaction pathway, as specific data for this compound derivatives is not detailed in the searched literature.
| Reactant | Reagent/Conditions | Product | Byproduct |
|---|---|---|---|
| This compound Derivative | Triphenylphosphine (PPh₃), Heat | Corresponding 1,1-diethylcyclopropane (B92845) derivative | Triphenylphosphine sulfide (Ph₃PS) |
Applications in Material Science and Extraction Chemistry
Polymeric Materials Derived from 3,3-Diethylthietane
The principal application of this compound in material science is as a monomer for the synthesis of poly(this compound) (PDET), a semicrystalline polymer.
The synthesis of poly(this compound) can be achieved through anionic polymerization. researchgate.net Research has demonstrated the successful polymerization of this compound using anionic initiators such as butyl lithium and naphthalene (B1677914) sodium. researchgate.net This process yields linear poly(this compound). researchgate.net The molecular weights of the resulting polymers have been reported to range from 70,000 to 241,000, with a narrow molecular weight distribution. researchgate.net
While specific studies detailing the cationic polymerization of this compound are not extensively covered in the provided search results, the cationic polymerization of thietanes, in general, is a known process. researchgate.net This type of polymerization typically proceeds via a ring-opening mechanism, often initiated by agents like triethyloxonium (B8711484) tetrafluoroborate. researchgate.net The propagation step is believed to occur through cyclic sulfonium (B1226848) ions. researchgate.net However, these reactions can be limited by termination reactions where the growing polymer chain reacts with sulfur atoms on other polymer chains. researchgate.net
Based on the available research, there is no evidence to suggest that this compound is used as a polymerization initiator or as a reaction medium. Its primary role in polymer chemistry is that of a monomer.
The melting behavior and crystalline structure of poly(this compound) have been investigated using various analytical techniques. These studies are crucial for understanding the material's properties and potential applications. A key study in this area examined two samples of poly(this compound) with number-average molecular weights of 6.0 x 10⁴ and 1.8 x 10⁵, both having relatively narrow molecular weight distributions. researchgate.net
Differential Scanning Calorimetry (DSC) studies of semicrystalline poly(this compound) have revealed complex melting behavior. researchgate.net When the polymer is crystallized isothermally from a molten state between 275 K and 333 K, the resulting DSC thermograms show one or two melting endotherms. researchgate.net The appearance of these endotherms is dependent on both the crystallization temperature (Tc) and the heating rate during the analysis. researchgate.net This phenomenon of multiple melting peaks is attributed to processes of melting and recrystallization that occur during the DSC scan, rather than polymorphism. researchgate.net
| Parameter | Observation | Influencing Factors |
|---|---|---|
| Melting Behavior | One or two melting endotherms | Crystallization Temperature (Tc), Heating Rate |
| Cause of Multiple Endotherms | Melting and recrystallization during analysis | - |
Small-Angle Light Scattering (SALS) has also been used to study the melting behavior of poly(this compound). researchgate.net This technique, in conjunction with DSC, WAXS, and thermo-optical analysis (TOA), provides a comprehensive understanding of the structural changes occurring in the polymer during thermal transitions. researchgate.net
Morphological and Thermal Analysis of Poly(this compound)
Thermooptical Analysis (TOA)
Thermooptical analysis (TOA) has been utilized to study the melting behavior of semicrystalline poly(this compound) (PDET). researchgate.netresearchgate.net This technique, in conjunction with others like differential scanning calorimetry (DSC), wide-angle X-ray scattering (WAXS), and small-angle light scattering (SALS), helps in understanding the structural changes in the polymer upon heating. researchgate.netresearchgate.net Studies on PDET samples revealed that when isothermally crystallized from a molten state, the resulting material shows one or two melting endotherms in calorimetric curves, depending on the crystallization temperature and heating rate. researchgate.net WAXS analysis confirmed the absence of polymorphism, indicating that the observed multiple melting endotherms are a result of melting and recrystallization processes that occur during the analysis itself. researchgate.net
Role in Solvent Extraction Systems
This compound (DETE) has been identified and synthesized as a novel sulfur-containing reagent for solvent extraction. tandfonline.comsolventextraction.gr.jpresearchgate.net Its primary application in this field is the extraction of metal ions, particularly platinum-group metals, from aqueous solutions. solventextraction.gr.jphbni.ac.in The presence of a sulfur atom in its four-membered ring structure allows it to act as a soft base, making it selective for soft acid metal ions like platinum(IV). hbni.ac.in
Extraction of Platinum(IV) by this compound
This compound (DETE) has been specifically investigated for its effectiveness in the liquid-liquid extraction of platinum(IV) from aqueous hydrochloric acid solutions. tandfonline.comsolventextraction.gr.jpresearchgate.net In these systems, toluene (B28343) is commonly used as a diluent for DETE. tandfonline.comresearchgate.net The research demonstrates that DETE is a capable extractant for Pt(IV), forming a stable complex that facilitates its transfer from the aqueous phase to the organic phase. tandfonline.comresearchgate.netresearchgate.net
The extraction mechanism of platinum(IV) by this compound (DETE) from hydrochloric acid solutions has been elucidated through detailed studies. tandfonline.comresearchgate.net It has been determined that platinum(IV) is extracted into the organic phase as a solvated complex with the stoichiometry PtCl₄·4DETE. tandfonline.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net This indicates that four molecules of DETE coordinate with one molecule of platinum tetrachloride to form the extractable species. The extraction reaction is based on a solvation or neutral coordination mechanism. researchgate.netnii.ac.jp
The proposed extraction equilibrium is as follows:
PtCl₄(aq) + 4 DETE(org) ⇌ PtCl₄·4DETE(org)
The investigation into the solvent extraction of platinum(IV) with this compound (DETE) involved a thorough analysis of the equilibrium distribution at 30°C. tandfonline.comresearchgate.net The study focused on the partitioning of the Pt(IV) complex between the aqueous hydrochloric acid solution and the organic phase (DETE in toluene). tandfonline.com This analysis was crucial in determining the stoichiometry of the extracted complex and understanding the efficiency of the extraction process under various conditions. tandfonline.comnii.ac.jp The distribution coefficient of platinum(IV) was observed to increase with a rising concentration of DETE in the organic phase. nii.ac.jp
The kinetics of platinum(IV) extraction using this compound (DETE) were examined using a vigorously stirred cell to understand the rate of the reaction. tandfonline.comresearchgate.net The extraction rate was found to follow a classical hetero-phase homogeneous reaction model. tandfonline.comresearchgate.net The rate determination revealed specific dependencies on the concentrations of the reactants. tandfonline.com
The extraction rate was determined to be:
First order with respect to the concentration of DETE. tandfonline.comresearchgate.net
Zeroth order with respect to the chloride ion concentration in its low concentration region. tandfonline.comresearchgate.net
Inversely first order with respect to the chloride ion concentration in its high concentration region. tandfonline.comresearchgate.net
These findings are summarized in the table below:
| Reactant | Order of Reaction (Low [Cl⁻]) | Order of Reaction (High [Cl⁻]) |
| This compound (DETE) | 1 | 1 |
| Chloride Ion (Cl⁻) | 0 | -1 |
Table 1: Kinetic orders for the extraction of Pt(IV) by DETE. tandfonline.comresearchgate.net
Studies on the interfacial properties of the this compound (DETE) extraction system demonstrated that DETE exhibits no interfacial activity. tandfonline.comresearchgate.netresearchgate.netresearchgate.net This is a significant characteristic, as it implies that the extraction mechanism does not involve the formation of an interfacial film, simplifying the kinetic model. Furthermore, the aqueous partition coefficient for DETE was found to be as high as 8.17 x 10⁻⁴, indicating its low solubility in the aqueous phase and its preference for the organic diluent. tandfonline.comresearchgate.net
Extraction Kinetics and Rate Determination
Extraction of Mercury(II) by this compound
The compound this compound (DETE) has been identified as a novel sulfur-containing reagent for the solvent extraction of mercury(II) from acidic chloride media. tandfonline.com Research conducted at a constant temperature of 303 K has explored its efficacy and mechanism in this application, using 1,2-dichloroethane (B1671644) as a diluent. tandfonline.com
Mechanistic Investigations of Hg(II) Complexation (1:2:2 metal:chloride ion:reagent complexes)
Studies into the extraction behavior of this compound have determined that the extraction of mercury(II) proceeds via a solvation reaction mechanism. tandfonline.com In this mechanism, the neutral complex HgCl₂ is solvated by the organic reagent. The stoichiometry of the extracted species has been identified as a 1:2:2 complex, corresponding to one metal ion (Hg²⁺), two chloride ions (Cl⁻), and two molecules of the extracting reagent (DETE). tandfonline.com This results in the formation of a complex with the formula HgCl₂·2DETE in the organic phase. tandfonline.com
The extraction reaction can be represented by the following equilibrium: Hg²⁺(aq) + 2Cl⁻(aq) + 2DETE(org) ⇌ HgCl₂·2DETE(org) tandfonline.com
This solvation pathway is a common mechanism for neutral metal-salt complexes being transferred from an aqueous phase to an organic phase.
Equilibrium Constants in Extraction Systems
The efficiency of an extractant is quantified by its extraction equilibrium constant (K_c). For the extraction of mercury(II) by this compound from acidic chloride media, the equilibrium constant has been evaluated. tandfonline.com The study determined the value of K_c for DETE to be 2.3. tandfonline.com This constant provides a quantitative measure of the distribution of the mercury complex between the organic and aqueous phases at equilibrium.
Comparative Studies with Other Sulfur-Containing Extractants
The performance of this compound as an extractant for mercury(II) has been evaluated in comparison to other sulfur-containing reagents. tandfonline.com These comparative studies provide context for its relative effectiveness.
A key comparison was made with 3,3-di-butylthietane (DBTE), a structurally similar thietane (B1214591) with butyl groups instead of ethyl groups, and di-hexylsulfide (DHS), a conventional acyclic sulfide (B99878) extractant. tandfonline.com The extraction mechanism for DBTE was found to be the same as for DETE, forming a 1:2:2 metal:chloride:reagent complex. tandfonline.com Interestingly, the length of the alkyl chains on the thietane ring did not significantly impact the extraction efficiency, as the extraction equilibrium constant for DBTE was also found to be 2.3, identical to that of DETE. tandfonline.com
In contrast, the conventional extractant di-hexylsulfide (DHS) exhibited a higher extraction equilibrium constant of 7.3 under the same conditions. tandfonline.com This suggests that while the thietane-based extractants are effective, the acyclic sulfide, DHS, demonstrates a stronger extraction capability for mercury(II) in this particular system. tandfonline.com Another study noted that 2-ethyl-2-(isobutylthiomethyl)butanethiol (EIBTMBT) extracts mercury(II) as a 1:2 metal:reagent chelate, which represents a different extraction mechanism altogether. tandfonline.com
The table below summarizes the extraction equilibrium constants for these sulfur-containing extractants.
| Extractant | Abbreviation | Extraction Equilibrium Constant (K_c) |
| This compound | DETE | 2.3 |
| 3,3-Di-butylthietane | DBTE | 2.3 |
| Di-hexylsulfide | DHS | 7.3 |
| Data sourced from studies on extraction from acidic chloride media at 303 K. tandfonline.com |
Computational and Spectroscopic Characterization Studies
Spectroscopic Analysis of 3,3-Diethylthietane and its Derivatives
Spectroscopic techniques are pivotal in elucidating the structural and conformational properties of heterocyclic compounds like this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide detailed insights into the molecular framework and vibrational characteristics of these molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the chemical environment of nuclei within a molecule, offering valuable information about structure, dynamics, and conformation.
Conformational Analysis via NMR
The conformation of the thietane (B1214591) ring, a four-membered heterocycle containing a sulfur atom, is a subject of significant interest. The ring is typically puckered, and substituents can adopt either axial or equatorial positions. The conformation of thietane derivatives can be investigated using proton NMR coupling constants. nih.gov For instance, in thietane 1-oxides, the puckered conformation is supported by NMR data. epdf.pub The proportion of different conformers can be determined by analyzing NMR proton couplings, which can be influenced by solvent and temperature. nih.govchemrxiv.org In some cases, distinct sets of signals in the NMR spectrum can indicate the presence of slowly exchanging conformations, while a single set of sharp peaks suggests rapid conformational exchange. copernicus.org
The study of N,N,N-trimethyl-(3,3-dimethylbutyl)ammonium iodide, a sterically hindered system, by NMR spectroscopy revealed a strong preference for the trans conformation in various solvents. nih.gov While specific NMR data for this compound is not detailed in the provided results, the principles of conformational analysis using NMR are broadly applicable to it and its derivatives. The analysis of chemical shifts and coupling constants would be essential in determining the preferred conformation of the thietane ring and the orientation of the two ethyl groups at the C3 position.
Stereochemical Elucidation using Lanthanide Shift Reagents
Lanthanide shift reagents (LSRs) are paramagnetic complexes that can induce significant changes in the chemical shifts of a substrate's NMR spectrum. mdpi.comlibretexts.orgslideshare.net This effect is particularly useful for resolving overlapping signals and for stereochemical assignments. mdpi.comslideshare.netthieme-connect.de The magnitude of the induced shift is dependent on the distance between the lanthanide ion and the nucleus being observed, which allows for the determination of molecular geometry. slideshare.net
LSRs, such as europium complexes like Eu(dpm)₃ and Eu(fod)₃, coordinate to basic sites in a molecule, such as the sulfur atom in a thietane derivative. mdpi.comlibretexts.orgresearchgate.net This interaction causes a downfield shift of nearby proton resonances. libretexts.orgslideshare.net By analyzing the lanthanide-induced shifts (LIS), it is possible to differentiate between diastereomers and determine the configuration and conformation of molecules in solution. researchgate.net For example, in a study of 3-substituted thietane 1-oxides, LIS data suggested that cis isomers exist predominantly in a diequatorial conformation. researchgate.net This technique could be applied to this compound to gain further insight into its three-dimensional structure. However, it's important to note that LSRs can also cause line broadening in the NMR spectrum, which can sometimes complicate analysis. libretexts.org
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. hilarispublisher.comlibretexts.orglibretexts.org It is a valuable technique for identifying functional groups and analyzing molecular structure. hilarispublisher.comspectroscopyonline.com For a molecule to be IR active, its vibrations must cause a change in the molecule's dipole moment. libretexts.orguobabylon.edu.iq
The IR spectrum of a molecule provides a unique fingerprint based on its specific vibrational modes, which include stretching and bending. uobabylon.edu.iq For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes. hilarispublisher.comuobabylon.edu.iq In the case of thietane, the ring-puckering motion is a characteristic low-frequency vibration. ebi.ac.ukresearchgate.net Theoretical calculations can be used to predict vibrational frequencies and IR intensities, which can then be compared with experimental spectra to make detailed assignments of the observed bands. aip.org For instance, ab initio calculations have been successfully used to analyze the vibrational spectra of thiirane (B1199164), a related three-membered sulfur heterocycle. aip.org
While specific IR data for this compound is not available in the provided search results, the general principles of IR spectroscopy and vibrational analysis are applicable. The IR spectrum of this compound would be expected to show characteristic absorptions for C-H stretching and bending vibrations of the ethyl groups and the thietane ring, as well as vibrations involving the C-S bond. aip.org
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| C-H Stretch (Alkyl) | 2850-2960 |
| C-H Bend (Alkyl) | 1350-1470 |
| C-S Stretch | 600-800 |
| Ring Puckering | Low frequency (tens to hundreds of cm⁻¹) researchgate.net |
| Note: This table provides general frequency ranges for the expected vibrational modes of this compound. Actual frequencies may vary. |
Theoretical and Computational Chemistry Approaches
Theoretical and computational methods are increasingly used to complement experimental studies, providing deeper insights into molecular properties and predicting activities.
Quantum-Structure-Activity Relationship (Q-SAR) Modeling Applied to Thietane Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is widely used in drug discovery and medicinal chemistry to predict the activity of new compounds and to understand the structural features that are important for their biological effects. nih.govopenmedicinalchemistryjournal.comnih.gov
QSAR studies involve the calculation of various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. researchgate.netresearchgate.net These descriptors are then used to build a statistical model, often using techniques like multiple linear regression (MLR) or artificial neural networks (ANN), that correlates the descriptors with the observed biological activity. researchgate.netnih.gov
For sulfur-containing heterocycles, including thietane derivatives, QSAR models have been developed to predict various biological activities. nih.govmdpi.comresearchgate.netscitechnol.comnih.gov For example, 2D-QSAR and 3D-QSAR models have been successfully applied to thiazole (B1198619) and 1,3-thiazine derivatives to understand their antimicrobial and anti-influenza activities, respectively. nih.govresearchgate.net These models can identify key molecular features that influence activity. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can highlight the importance of electrostatic and steric fields in determining binding affinities. nih.govresearchgate.net
While no specific QSAR studies on this compound were found, the general applicability of these methods to sulfur-containing heterocycles suggests that QSAR modeling could be a valuable tool for investigating the potential biological activities of this compound and its derivatives.
| QSAR Modeling Technique | Description | Key Parameters |
| 2D-QSAR | Uses 2D structural descriptors to build a model. | R², Q², RMSE, R²pred nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Uses 3D molecular fields (steric, electrostatic) to build a model. | R²train, Q² nih.gov |
| Multiple Linear Regression (MLR) | A statistical method to model the relationship between a dependent variable and one or more independent variables. | Correlation between experimental and predicted activity values. researchgate.net |
| Note: This table summarizes common QSAR techniques and their validation parameters as found in the literature for related heterocyclic compounds. |
Molecular Modeling and Simulation of Reactivity in Thietane Systems
The reactivity of thietane systems, including this compound, is significantly influenced by the inherent ring strain of the four-membered ring. Computational studies on similar heterocyclic systems provide insight into the factors governing their chemical behavior.
Ring Strain and Reactivity:
Computational analyses of thietane and its parent compound, thiirane (a three-membered ring), reveal that ring strain is a dominant factor in their reactivity, particularly in nucleophilic substitution reactions. acs.orgdtic.mil The strain energies for thietane are comparable to those of its oxygen-containing analog, oxetane. dtic.mil However, the relief of this strain upon ring-opening reactions makes these compounds more reactive than their acyclic counterparts. acs.org
Computational studies using methods like MP2(Full)/6-31+G(d) have been employed to determine the relative rates of reaction of thietanes with nucleophiles like ammonia. acs.org These studies indicate that the reactivity of four-membered rings such as thietane can be largely explained by the relief of this ring strain. acs.org In the case of this compound, the presence of two ethyl groups at the C3 position introduces steric bulk, which can influence the accessibility of the sulfur atom and the adjacent carbon atoms to incoming nucleophiles.
Computational Approaches to Reactivity:
Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and predicting the reactivity of molecules like this compound. mdpi.comscielo.org.mx Key reactivity descriptors that can be calculated using DFT include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial in predicting how a molecule will interact with other species. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). uomustansiriyah.edu.iqlibretexts.orglibretexts.orguci.edumasterorganicchemistry.com
Molecular Electrostatic Potential (MESP): The MESP map provides a visualization of the charge distribution on the molecule's surface, indicating regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). scielo.org.mx
Fukui Functions and Dual Descriptors: These local reactivity descriptors help to identify the specific atoms within a molecule that are most likely to participate in a chemical reaction. mdpi.comrsc.orgnih.gov
While specific DFT data for this compound is not extensively available in the literature, the general principles of these computational methods would be applied to understand its reactivity profile. For instance, the sulfur atom in the thietane ring is expected to have a significant influence on the electronic properties due to its lone pairs and electronegativity, which would be reflected in the MESP and Fukui functions.
Interactive Data Table: General Reactivity Descriptors and Their Significance
| Descriptor | Significance in Predicting Reactivity |
| HOMO Energy | Higher energy indicates greater nucleophilicity. |
| LUMO Energy | Lower energy indicates greater electrophilicity. |
| HOMO-LUMO Gap | A smaller gap suggests higher reactivity. |
| MESP | Identifies electron-rich and electron-poor sites for attack. |
| Fukui Functions | Pinpoints the most reactive atomic sites within the molecule. |
Computational Studies on Solvent Extraction Mechanisms
This compound (DETE) has been synthesized and identified as a novel solvent extractant, particularly for the recovery of precious metals like platinum. acs.org Computational studies, in conjunction with experimental data, are essential for elucidating the mechanisms by which such extractions occur.
Extraction of Platinum(IV):
Research has shown that this compound can be used to extract platinum(IV) from aqueous hydrochloric acid solutions. acs.org The extraction mechanism was investigated using toluene (B28343) as a diluent. It was determined that platinum(IV) is extracted as a solvated complex with the formula PtCl₄·4DETE. acs.org This indicates that four molecules of this compound coordinate to the platinum tetrachloride species.
Kinetic studies of the extraction process revealed that the rate of extraction is first order with respect to the concentration of this compound. acs.org The reaction order with respect to the chloride ion concentration was found to be zero in low concentration regions and inversely first order at higher concentrations. acs.org This complex kinetic behavior suggests a classical hetero-phase homogeneous reaction model. acs.org
Physicochemical Properties in Solvent Extraction:
Key properties of this compound relevant to its function as a solvent extractant have been determined. It was found to have no interfacial activity and a high aqueous partition coefficient of 8.17 x 10⁻⁴. acs.org This high solubility in the aqueous phase is a significant factor in the extraction process.
Interactive Data Table: Properties of this compound in Solvent Extraction
| Property | Value/Finding | Reference |
| Extracted Species | PtCl₄·4DETE | acs.org |
| Reaction Order (DETE) | First Order | acs.org |
| Reaction Order (Cl⁻) | 0 (low conc.), -1 (high conc.) | acs.org |
| Aqueous Partition Coefficient | 8.17 x 10⁻⁴ | acs.org |
| Interfacial Activity | None | acs.org |
The sulfur atom in the this compound molecule is the likely site of coordination to the metal center, acting as a soft donor that has a high affinity for soft metal ions like platinum(IV). Computational modeling could further illuminate the nature of the bonding in the PtCl₄·4DETE complex, including bond lengths, angles, and the electronic interactions between the sulfur of the thietane ring and the platinum atom.
Q & A
Q. What are the recommended safety protocols for handling 3,3-Diethylthietane in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if aerosolization is possible .
- Ventilation: Work in a fume hood to minimize inhalation risks, as volatile thietane derivatives may release hazardous vapors .
- Storage: Store in airtight containers away from oxidizing agents and heat sources. Stability data for analogous compounds (e.g., 3-amino thietane derivatives) suggest sensitivity to moisture and light .
- Spill Management: Use inert absorbents (e.g., vermiculite) for liquid spills. Avoid water spray, as it may disperse toxic residues .
Q. How can researchers verify the purity of this compound post-synthesis?
Answer:
- Chromatography: Use GC-MS or HPLC with a polar stationary phase (e.g., C18 column) to separate and quantify impurities. Reference standards for similar cyclic sulfides (e.g., thietanes) are critical for calibration .
- Spectroscopy: NMR (¹H/¹³C) identifies structural integrity. For example, methylene protons adjacent to sulfur in thietanes typically resonate at δ 2.5–3.5 ppm .
- Elemental Analysis: Confirm sulfur content via combustion analysis; deviations >0.3% indicate impurities .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Answer:
- Solubility: Likely hydrophobic due to ethyl substituents. Test solubility in DMSO or THF for reaction planning .
- Thermal Stability: Differential Scanning Calorimetry (DSC) can determine decomposition temperatures. Analogous compounds (e.g., 3,3-dimethylhexanoic acid) show stability up to 150°C .
- Reactivity: Thietanes are prone to ring-opening reactions with nucleophiles (e.g., amines). Monitor reaction progress via TLC using iodine staining .
Advanced Research Questions
Q. How can computational methods optimize synthetic pathways for this compound derivatives?
Answer:
- Quantum Chemistry: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict transition states and reaction energetics. For example, studies on methylthietanes reveal steric effects from substituents .
- Molecular Dynamics (MD): Simulate solvent effects on ring-opening reactions. Polar aprotic solvents (e.g., DMF) may stabilize intermediates .
- QSPR Models: Corrogate substituent effects (e.g., ethyl vs. methyl groups) on bioavailability using Quantitative Structure-Property Relationship (QSPR) analysis .
Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?
Answer:
- X-ray Crystallography: Determines absolute configuration. For example, 3-amino thietane derivatives crystallize in monoclinic systems with specific S–C bond angles .
- Raman Spectroscopy: Detects ring strain via characteristic S–C stretching modes (~600–700 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Identifies fragmentation patterns. Thietane rings often cleave to form sulfenic acid intermediates .
Q. How do researchers address contradictions in toxicity data for thietane derivatives?
Answer:
- In Silico Toxicology: Use tools like ECOSAR to predict acute aquatic toxicity. Discrepancies between experimental and predicted values may arise from metabolite formation .
- Dose-Response Studies: Conduct in vitro assays (e.g., Ames test) to assess mutagenicity. For instance, 3,3'-diaminobenzidine analogs show embryotoxicity at >50 µM .
- Meta-Analysis: Cross-reference data from REACH, OECD, and EPA databases to identify consensus thresholds .
Q. What methodologies enable the study of this compound’s stability under varying pH and temperature?
Answer:
- Kinetic Studies: Use UV-Vis spectroscopy to monitor degradation rates. For example, thietanes hydrolyze faster in acidic conditions (t₁/₂ < 24 hrs at pH 2) .
- Accelerated Stability Testing: Employ thermal cyclers (25–40°C) and LC-MS to identify degradation products (e.g., sulfoxides) .
- Isotope Labeling: Track sulfur oxidation pathways using ³⁴S-labeled analogs .
Methodological Considerations
- Experimental Design: Prioritize DOE (Design of Experiments) for multi-variable optimization (e.g., solvent, catalyst, temperature) .
- Data Validation: Cross-check spectroscopic results with computational predictions to minimize artifacts .
- Ethical Compliance: Adhere to TSCA and REACH regulations for hazardous intermediate reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
